molecular formula C10H8ClN3O2S B13986710 n-(5-Chloropyrimidin-2-yl)benzenesulfonamide CAS No. 5433-20-5

n-(5-Chloropyrimidin-2-yl)benzenesulfonamide

Cat. No.: B13986710
CAS No.: 5433-20-5
M. Wt: 269.71 g/mol
InChI Key: FNOACBIVJAPUHB-UHFFFAOYSA-N
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Description

N-(5-Chloropyrimidin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in drug discovery processes. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloropyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 5-chloropyrimidine with benzenesulfonamide under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloropyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Chloropyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase IX, which is overexpressed in many solid tumors. This inhibition disrupts the pH regulation in tumor cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(4-Bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N′-(2-chloropyrimidin-4-yl)formamidine
  • 4-Amino-N-(5-chloropyrimidin-2-yl)benzenesulfonamide
  • N-(Pyrazin-2-yl)benzenesulfonamide

Uniqueness

N-(5-Chloropyrimidin-2-yl)benzenesulfonamide stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for anticancer research.

Properties

IUPAC Name

N-(5-chloropyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c11-8-6-12-10(13-7-8)14-17(15,16)9-4-2-1-3-5-9/h1-7H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOACBIVJAPUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279680
Record name n-(5-chloropyrimidin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5433-20-5
Record name NSC13701
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(5-chloropyrimidin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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